molecular formula C22H22N2O4S B2624283 N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1286724-10-4

N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2624283
CAS No.: 1286724-10-4
M. Wt: 410.49
InChI Key: CZCUTUGEPAXUFR-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1286724-10-4) is a synthetic sulfonamide derivative supplied with a purity of 95% or higher . This compound is of significant interest in medicinal chemistry research due to its hybrid molecular structure, which incorporates a 2,3-dihydro-1,4-benzodioxine ring system. The 1,4-benzodioxane scaffold is a versatile template widely used in drug discovery and has been documented in scientific literature to possess diverse biological activities, with derivatives acting as agonists and antagonists for various receptor subtypes such as alpha-adrenergic and 5-HT receptors, as well as exhibiting antitumor and antibacterial properties . The core sulfonamide (SN) functional group is a cornerstone of many pharmacologically active compounds, known to confer inhibitory activity against enzymes like carbonic anhydrase and dihydropteroate synthetase . This makes sulfonamide-based compounds relevant for investigating a wide range of therapeutic areas, including but not limited to glaucoma, epilepsy, and cancer . Furthermore, research on structurally related N-aryl/aralkyl benzodioxane-sulfonamide compounds has shown potential enzyme inhibitory effects against targets like acetylcholinesterase and α-glucosidase, suggesting possible research avenues for neurodegenerative diseases and type-2 diabetes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c25-29(26,20-9-10-21-22(16-20)28-15-14-27-21)24(17-19-8-4-5-12-23-19)13-11-18-6-2-1-3-7-18/h1-10,12,16H,11,13-15,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUTUGEPAXUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxine core, sulfonamide linkage, and substituted phenyl and pyridine groups. The molecular formula is C19H22N2O3SC_{19}H_{22}N_2O_3S, with a molecular weight of approximately 358.46 g/mol.

Biological Activity Overview

The biological activity of this compound has been primarily investigated concerning its effects on various biological systems, notably its interaction with receptor proteins and potential therapeutic applications.

  • Receptor Modulation : The compound has been shown to modulate receptor protein tyrosine kinases such as c-fms and c-kit. These receptors are involved in various cellular processes including proliferation and differentiation .
  • Cardiovascular Effects : In studies involving isolated rat heart models, derivatives of sulfonamides have been indicated to affect perfusion pressure and coronary resistance, suggesting a potential role in cardiovascular regulation .

Case Studies

  • Cardiovascular Studies : A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure in a time-dependent manner compared to controls .
    CompoundDose (nM)Effect on Perfusion Pressure
    Control-Baseline
    Compound 1 (Benzenesulfonamide)0.001Moderate decrease
    Compound 4 (4-(2-aminoethyl)-benzenesulfonamide)0.001Significant decrease
  • Enzyme Inhibition Studies : The anti-diabetic potential was assessed through α-glucosidase enzyme inhibitory studies. The synthesized compounds exhibited varying degrees of inhibition, indicating their potential as therapeutic agents for diabetes management .

Pharmacological Applications

The compound's ability to interact with biological targets suggests several pharmacological applications:

  • Antidiabetic Agents : Given its inhibitory effects on α-glucosidase, it may serve as a lead compound for developing new antidiabetic drugs.
  • Cardiovascular Therapeutics : Its impact on perfusion pressure highlights its potential in treating cardiovascular diseases.

Scientific Research Applications

The compound N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a derivative of benzodioxane, a structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article will explore the applications of this compound in scientific research, focusing on its pharmacological properties, synthesis, and potential therapeutic uses.

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxane, including the compound , exhibit notable anticancer properties. For instance, a study highlighted the anti-inflammatory activity of 2,3-dihydro-1,4-benzodioxin analogs bearing specific substituents. The structure-activity relationship (SAR) analysis suggested that certain modifications enhance their efficacy against cancer cells .

Case Study:

  • A derivative with an acetic acid substituent at position 6 demonstrated significant anti-inflammatory effects, indicating that similar modifications in the compound's structure could enhance its anticancer activity.

Antidiabetic Potential

The compound has also been investigated for its potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme linked to glucose metabolism. In one study, a related 2-phenyl compound showed over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg . This suggests that the compound may have applications in managing type 2 diabetes by improving glycemic control.

Neuroprotective Effects

Research has indicated that benzodioxane derivatives may possess neuroprotective properties. Some studies have suggested their potential in treating neurodegenerative diseases due to their ability to mitigate oxidative stress and inflammation in neuronal cells .

Synthesis and Characterization

The synthesis of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves several steps:

  • Starting Materials: The synthesis typically begins with readily available precursors such as gallic acid or other benzodioxane derivatives.
  • Reactions: Key reactions include alkylation and sulfonation processes to introduce the phenethyl and pyridine moieties.
  • Characterization: The final product is characterized using techniques such as FTIR, NMR spectroscopy, and mass spectrometry to confirm the structure and purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs share the 2,3-dihydro-1,4-benzodioxine-sulfonamide scaffold but differ in substituents on the sulfonamide nitrogen or the benzodioxine ring. Key comparisons include:

Compound Name Substituents on Sulfonamide Nitrogen Molecular Weight (g/mol) Key Biological Activity Synthesis Yield (%)
N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Phenylethyl, pyridin-2-ylmethyl ~420 (estimated) Hypothesized enzyme inhibition Not reported
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide 4-Fluorophenyl 323.32 Structural studies only Not reported
4-{N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid Biphenyl-methyl 531.58 Dual 5-LOX/mPGES-1 inhibition 41
N-(2-methoxyethyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Methoxyethyl, methyl 287.34 Not reported Not reported

Key Observations:

  • The target compound’s pyridinylmethyl group introduces a basic nitrogen, which may facilitate hydrogen bonding or ionic interactions with enzyme active sites.
  • Molecular Weight and Bioavailability : Compounds with higher molecular weights (e.g., 531.58 g/mol in ) may face challenges in bioavailability, whereas the target compound’s estimated ~420 g/mol aligns better with Lipinski’s rules for drug-likeness.
  • Synthetic Feasibility : The biphenyl derivative in achieved a moderate yield (41%), suggesting that steric hindrance from bulky groups may complicate synthesis. The target compound’s synthesis could face similar challenges due to its phenylethyl and pyridinylmethyl substituents.

Pharmacological and Physicochemical Properties

  • Enzyme Inhibition : The biphenyl-sulfonamide in demonstrated dual inhibition of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), critical targets in inflammation. The target compound’s pyridine ring may enhance selectivity for similar pathways via π-π stacking or coordination with metal ions in enzymatic pockets.
  • Solubility and Stability : The methoxyethyl derivative likely exhibits higher aqueous solubility than the target compound due to its polar ether group. However, the pyridine moiety in the target compound could improve solubility in acidic environments (e.g., gastric fluid) via protonation.
  • Crystallography and Structural Validation : Many analogs, including the 4-fluorophenyl derivative , were characterized using X-ray diffraction (SHELX-refined), confirming planar benzodioxine systems and sulfonamide geometries critical for activity .

Challenges and Opportunities

  • Limited Pharmacological Data: While structural analogs like provide activity insights, the target compound’s specific biological profile remains unverified. Further in vitro assays are needed to quantify potency against 5-LOX, mPGES-1, or other targets.
  • SAR Development : Replacing the biphenyl group in with a pyridinylmethyl-phenylethyl combination may balance lipophilicity and polarity, optimizing pharmacokinetics.

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